WX-UK1
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Overview
Description
WX-UK1 is a small molecule inhibitor that targets serine proteases, specifically the urokinase-type plasminogen activator (uPA) system. This compound is known for its potential in blocking tumor cell invasion, metastasis, and primary tumor growth. It is a non-cytotoxic molecule based on 3-amidinophenylalanine and belongs to a new class of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WX-UK1 involves the preparation of 3-amidinophenylalanine derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves multi-step organic synthesis techniques, including amidination and peptide coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. Typically, such compounds are produced through large-scale organic synthesis processes, ensuring high purity and yield. The production involves stringent quality control measures to maintain the efficacy and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
WX-UK1 primarily undergoes inhibition reactions with serine proteases. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its specific inhibitory function.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include amidinating agents and peptide coupling reagents. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major product formed from the synthesis of this compound is the active inhibitor itself. There are no significant by-products reported in the literature.
Scientific Research Applications
WX-UK1 has a wide range of scientific research applications:
Oncology: It is investigated for its potential in treating various solid tumors, including breast, gastric, and colon cancers. .
Inflammatory Diseases: This compound shows potential in treating inflammatory digestive diseases such as irritable bowel syndrome, inflammatory bowel disease, and pancreatitis.
Respiratory Diseases: It may be used in treating inflammatory lung diseases, including acute respiratory distress syndrome and chronic obstructive pulmonary disease.
Mechanism of Action
WX-UK1 exerts its effects by inhibiting the urokinase-type plasminogen activator system. It binds to the urokinase plasminogen activator surface receptor, preventing the activation of plasminogen to plasmin. This inhibition blocks the degradation of the extracellular matrix, thereby reducing tumor cell invasion and metastasis .
Comparison with Similar Compounds
Similar Compounds
Upamostat: The active metabolite of WX-UK1, also an inhibitor of the uPA system.
Aprotinin: A serine protease inhibitor used in reducing bleeding during surgery.
Gabexate: Another serine protease inhibitor used in treating acute pancreatitis.
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting multiple serine proteases, including trypsin-3, trypsin-2, trypsin-1, and matriptase-1. Its low nanomolar inhibitory constants make it a potent antimetastatic agent .
Properties
IUPAC Name |
ethyl 4-[3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSHQTWOHGCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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